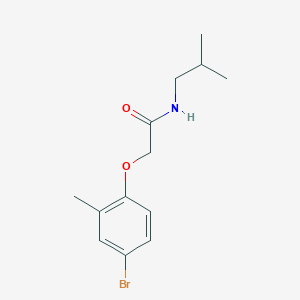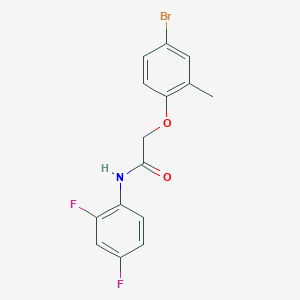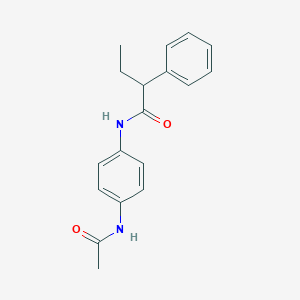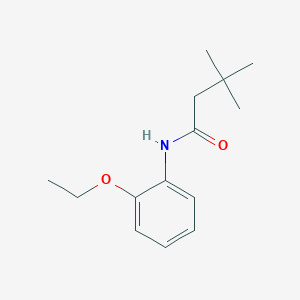
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester, also known as CX-5461, is a small molecule drug that has been recently developed as a potential anticancer agent. It is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is overexpressed in many types of cancer cells.
Wirkmechanismus
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester works by selectively inhibiting Pol I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). Cancer cells require high levels of rRNA synthesis to support their rapid growth and proliferation. By inhibiting Pol I transcription, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester disrupts the production of rRNA, leading to the inhibition of protein synthesis and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, it can cause some side effects, such as myelosuppression and gastrointestinal toxicity. In addition, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has been found to have a long half-life, which may contribute to its prolonged effects on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester is its selectivity for cancer cells, which allows for targeted therapy. It is also relatively easy to synthesize and purify, making it accessible for research purposes. However, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has some limitations, such as its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester research. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the drug. Another direction is the investigation of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester in combination with other anticancer agents to enhance its efficacy and reduce its side effects. Additionally, further studies are needed to explore the potential of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester in treating other types of cancer and to understand its mechanism of action in more detail.
Conclusion:
In conclusion, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester is a promising anticancer agent that selectively inhibits Pol I transcription in cancer cells. Its potential for targeted therapy and minimal toxicity to normal cells make it an attractive candidate for cancer treatment. Further research is needed to fully understand its mechanism of action and to explore its potential in treating different types of cancer.
Synthesemethoden
The synthesis of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester involves several steps, including the protection of the indole nitrogen, the coupling of the cyclohexylcarbamic acid, and the esterification of the carboxylic acid. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The yield of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester is typically around 20-30%.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has been extensively studied for its potential use in cancer treatment. It has been found to be effective against various types of cancer cells, including breast, ovarian, and pancreatic cancer cells. In preclinical studies, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has also been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiotherapy.
Eigenschaften
Molekularformel |
C18H22N2O3 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
methyl 1-[2-(cyclohexylamino)-2-oxoethyl]indole-3-carboxylate |
InChI |
InChI=1S/C18H22N2O3/c1-23-18(22)15-11-20(16-10-6-5-9-14(15)16)12-17(21)19-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8,12H2,1H3,(H,19,21) |
InChI-Schlüssel |
UXLHGRDYPSTKPO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCCCC3 |
Kanonische SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B297104.png)
![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)






![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)
![2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297121.png)
![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)